molecular formula C13H16O4 B069641 4-(4-Ethoxy-4-oxobutyl)benzoic acid CAS No. 177736-21-9

4-(4-Ethoxy-4-oxobutyl)benzoic acid

Cat. No.: B069641
CAS No.: 177736-21-9
M. Wt: 236.26 g/mol
InChI Key: NRXNZNNOATXJBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Ethoxy-4-oxobutyl)benzoic acid is a benzoic acid derivative featuring a 4-ethoxy-4-oxobutyl substituent at the para position of the aromatic ring. This compound combines a carboxylic acid group with an ester (ethoxy) and ketone (oxo) functional group on a butyl chain. Such structural complexity makes it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its reactivity is influenced by the electron-withdrawing effects of the ketone and ester groups, which may enhance its participation in nucleophilic acyl substitution or condensation reactions .

Properties

IUPAC Name

4-(4-ethoxy-4-oxobutyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-2-17-12(14)5-3-4-10-6-8-11(9-7-10)13(15)16/h6-9H,2-5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXNZNNOATXJBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-Ethoxy-4-oxobutyl)benzoic acid typically involves the reaction of benzoic acid derivatives with ethoxy-substituted butyl groups under controlled conditions. One common method involves the esterification of benzoic acid with ethoxybutanol in the presence of a strong acid catalyst . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-(4-Ethoxy-4-oxobutyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Ethoxy-4-oxobutyl)benzoic acid is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: It is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxy-4-oxobutyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and oxobutyl groups play a crucial role in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to desired effects in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 4-(4-Ethoxy-4-oxobutyl)benzoic acid, the following table compares it with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications References
This compound C₁₃H₁₆O₅ 252.26 g/mol Carboxylic acid, ester, ketone Pharmaceutical intermediate; potential use in peptide synthesis
Methyl 4-(4-oxobutyl)benzoate C₁₂H₁₄O₃ 206.24 g/mol Methyl ester, ketone Organic synthesis intermediate; precursor for ketone-derived reactions
(E)-4-Ethoxy-4-oxobut-2-enoic acid C₆H₈O₄ 144.13 g/mol Ethoxy ester, α,β-unsaturated ketone Reactivity in conjugate additions; synthesis of heterocycles
4-(Ethoxycarbonyl)benzoic acid C₁₀H₁₀O₄ 194.18 g/mol Ethoxy ester, carboxylic acid Acid-catalyzed esterifications; polymer synthesis
Methyl 2-[(4-ethoxy-4-oxobutyl)amino]benzoate C₁₄H₁₉NO₄ 265.31 g/mol Amino, ester, ketone Drug synthesis (e.g., anthranilate derivatives)
Ethyl 4-(1-acetamido-4-ethoxy-4-oxobutyl)benzoate C₁₇H₂₁NO₅ 319.36 g/mol Acetamido, ethyl ester, ketone Biochemical reagent; peptide coupling

Key Observations:

Functional Group Influence: The presence of both ester and ketone groups in this compound enhances its electrophilicity compared to simpler benzoic acid derivatives like 4-(Ethoxycarbonyl)benzoic acid, which lacks the butyl chain. This difference may affect solubility and reactivity in cross-coupling reactions . (E)-4-Ethoxy-4-oxobut-2-enoic acid contains a conjugated α,β-unsaturated system, enabling Michael addition reactions, unlike the saturated butyl chain in the target compound .

Structural Variations: Methyl 4-(4-oxobutyl)benzoate (CAS 106200-41-3) replaces the ethoxy group with a methyl ester, reducing steric hindrance and altering hydrolysis kinetics .

Applications :

  • Compounds with extended chains (e.g., Ethyl 4-(1-acetamido-4-ethoxy-4-oxobutyl)benzoate ) are favored in peptide synthesis due to their bifunctional reactivity .
  • The ketone group in this compound could facilitate its use in reductive amination or as a directing group in catalytic processes .

Research Findings and Data

  • Synthetic Routes: Evidence suggests that derivatives of this compound are synthesized via condensation reactions, such as refluxing with chloroacetyl chloride in dioxane (e.g., azetidinone derivatives in ) .
  • Spectroscopic Data: While direct spectral data for the target compound is unavailable, related compounds (e.g., azetidinones) show characteristic IR peaks at 1700–1750 cm⁻¹ (C=O stretch) and UV λmax near 260–340 nm, attributed to π→π* and n→π* transitions .
  • Biological Activity: Azetidinone analogs of benzoic acid derivatives exhibit antimicrobial properties, though specific data for this compound remains unexplored .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Ethoxy-4-oxobutyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(4-Ethoxy-4-oxobutyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.